molecular formula C7H6N2O B1390470 Furo[3,2-b]pyridin-7-amine CAS No. 1186310-74-6

Furo[3,2-b]pyridin-7-amine

Cat. No. B1390470
M. Wt: 134.14 g/mol
InChI Key: PUTFLLAMOPARNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Furo[3,2-b]pyridin-7-amine” is a heterocyclic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridin-7-amine” consists of a furo[3,2-b]pyridine ring with an amine group attached to the 7-position . The SMILES string representation of this compound is Nc1ccnc2ccoc12 .


Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridin-7-amine” is a solid compound . It has a molecular weight of 134.14 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Derivative Development

  • Furo[3,2-b]pyridin-7-amine and related compounds, such as furo[2,3-b]pyridine, have been extensively studied in chemical synthesis. These compounds serve as building blocks for developing various chemically complex structures. For instance, Bencková and Krutošíková (1999) demonstrated the synthesis of furo[3,2-c]pyridinium tosylates and N-oxides, exploring their potential in 1,3-dipolar cycloaddition reactions and transformations into carboxylic acids and carbonitriles (Bencková & Krutošíková, 1999).

Anticancer Applications

  • Novel furo[3,2-b]pyridine derivatives have shown significant potential in anticancer research. Kumar et al. (2018) synthesized a series of furo[2,3-b]pyridine derivatives, which exhibited notable anticancer activity against various human cancer cell lines, highlighting their therapeutic potential in cancer treatment (Kumar et al., 2018).

Exploration of Heterocyclic Systems

  • Furo[3,2-b]pyridines have been central in the study of new heterocyclic systems, offering insights into the synthesis of complex polyheterocycles. Chartoire et al. (2008) described an efficient method for the synthesis of furo[3,2-b]pyridine, leading to various polyheterocycles, essential for advancing chemical research (Chartoire et al., 2008).

Reactivity and Functionalization Studies

  • The reactivity of the furo[3,2-b]pyridine core has been a topic of interest in organic chemistry. Fumagalli and Emery (2016) explored the chemical reactivity of this framework, developing methods for its functionalization, which is crucial for the advancement of organic synthesis techniques (Fumagalli & Emery, 2016).

Pharmacological Properties and Kinase Inhibition

  • Some derivatives of furo[3,2-b]pyridin-7-amine have demonstrated potential in inhibiting specific protein kinases, suggesting their use in targeted therapy for diseases like cancer. Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, identifying them as selective inhibitors of HIPKs, a group of protein kinases, which underscores the pharmacological importance of these compounds (Němec et al., 2021).

Synthesis of Polyfunctionalized Derivatives

  • The furo[3,2-b]pyridine framework has been used to synthesize polyfunctionalized derivatives, expanding the scope of its applications in medicinal chemistry and drug design. Jasselin-Hinschberger et al. (2013) demonstrated a method for successive regioselective lithiations of furo[3,2-b]pyridines, leading to various functionalized derivatives, beneficial for the development of novel pharmacological agents (Jasselin-Hinschberger et al., 2013).

Safety And Hazards

“Furo[3,2-b]pyridin-7-amine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation .

properties

IUPAC Name

furo[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFLLAMOPARNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674101
Record name Furo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridin-7-amine

CAS RN

1186310-74-6
Record name Furo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridin-7-amine
Reactant of Route 3
Furo[3,2-b]pyridin-7-amine
Reactant of Route 4
Reactant of Route 4
Furo[3,2-b]pyridin-7-amine
Reactant of Route 5
Furo[3,2-b]pyridin-7-amine
Reactant of Route 6
Furo[3,2-b]pyridin-7-amine

Citations

For This Compound
1
Citations
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.